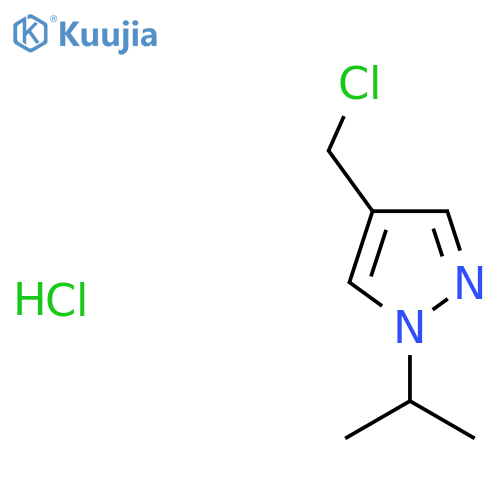

Cas no 1401425-39-5 (4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride)

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride

- 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole hydrochloride

-

- MDL: MFCD20441440

- インチ: 1S/C7H11ClN2.ClH/c1-6(2)10-5-7(3-8)4-9-10;/h4-6H,3H2,1-2H3;1H

- InChIKey: SGNHODSAJQYWGQ-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=NN(C=1)C(C)C.Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 106

- トポロジー分子極性表面積: 17.8

じっけんとくせい

- 色と性状: NA

- フラッシュポイント: 220.2±31.5 °C

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB379605-500mg |

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole hydrochloride, 95%; . |

1401425-39-5 | 95% | 500mg |

€333.00 | 2024-07-24 | |

| abcr | AB379605-5g |

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole hydrochloride, 95%; . |

1401425-39-5 | 95% | 5g |

€1037.00 | 2024-07-24 | |

| abcr | AB379605-1g |

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole hydrochloride, 95%; . |

1401425-39-5 | 95% | 1g |

€397.00 | 2024-07-24 | |

| abcr | AB379605-500 mg |

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole hydrochloride; 95% |

1401425-39-5 | 500MG |

€313.80 | 2022-03-02 | ||

| abcr | AB379605-1 g |

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole hydrochloride; 95% |

1401425-39-5 | 1g |

€373.00 | 2022-03-02 | ||

| abcr | AB379605-5 g |

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole hydrochloride; 95% |

1401425-39-5 | 5g |

€965.00 | 2022-03-02 | ||

| abcr | AB379605-10g |

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole hydrochloride, 95%; . |

1401425-39-5 | 95% | 10g |

€1517.00 | 2024-07-24 | |

| Ambeed | A318712-1g |

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride |

1401425-39-5 | 97% | 1g |

$356.0 | 2024-04-24 |

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride 関連文献

-

1. Book reviews

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochlorideに関する追加情報

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride: A Comprehensive Overview

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride (CAS No. 1401425-39-5) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This article provides an in-depth exploration of the compound, its chemical properties, synthesis methods, and recent advancements in its utilization within the pharmaceutical industry.

The molecular structure of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride consists of a pyrazole core substituted with a chloromethyl group at the 4-position and an isopropyl group at the 1-position, with the hydrochloride salt form enhancing its solubility and stability. This unique arrangement imparts distinct reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

In recent years, 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride has garnered attention for its role in the development of novel therapeutic agents. Its chloromethyl functionality allows for facile introduction of various pharmacophores, facilitating the creation of bioactive molecules. Researchers have leveraged this compound to design inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders.

One of the most compelling applications of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride is in the synthesis of kinase inhibitors. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is often associated with pathological conditions. By incorporating the pyrazole scaffold into kinase inhibitors, scientists have been able to develop more potent and selective drugs. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a pivotal role in immune responses and hematopoiesis.

The synthesis of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride involves multi-step organic reactions, typically starting from commercially available pyrazole derivatives. The chloromethylation step is a key transformation that introduces the chloromethyl group at the 4-position. This reaction is often carried out under controlled conditions to ensure high yield and purity. The subsequent formation of the hydrochloride salt enhances the compound's stability and bioavailability, making it more suitable for pharmaceutical applications.

Recent studies have highlighted the potential of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride in developing antiviral agents. The pyrazole moiety is known to exhibit broad-spectrum antiviral activity by interfering with viral replication mechanisms. Researchers have synthesized various derivatives of this compound and evaluated their efficacy against different viruses. Notably, some derivatives have demonstrated inhibitory effects on RNA viruses, including those responsible for influenza and hepatitis C.

The pharmacokinetic properties of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride are also subjects of ongoing research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that this compound exhibits moderate solubility in water and lipids, which may influence its bioavailability and tissue distribution. Further investigations are needed to fully elucidate these properties and to identify potential drug-drug interactions.

In conclusion, 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride (CAS No. 1401425-39-5) is a versatile compound with significant implications in pharmaceutical research and development. Its unique chemical structure and reactivity make it a valuable tool for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.

1401425-39-5 (4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride) 関連製品

- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)

- 1155606-65-7(6-bromo-4,8-dichloro-2-methylquinoline)

- 151890-10-7(3,5-Diisothiocyanatobenzoic Acid)

- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)

- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)

- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)

- 2172078-57-6(2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

- 2171617-73-3(4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol)

- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)

- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)